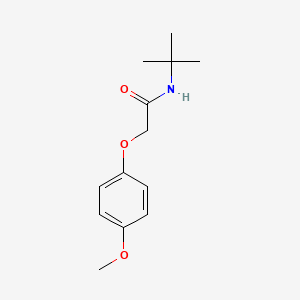![molecular formula C17H23IO5 B5030220 diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
diethyl [4-(4-iodophenoxy)butyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [4-(4-iodophenoxy)butyl]malonate, also known as IBMP, is a chemical compound that has been widely studied for its potential use in scientific research. IBMP is a malonate ester that contains an iodine atom and a phenoxy group, which makes it a useful tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of diethyl [4-(4-iodophenoxy)butyl]malonate involves the inhibition of dopamine and norepinephrine transporters. diethyl [4-(4-iodophenoxy)butyl]malonate binds to these transporters and prevents the reuptake of dopamine and norepinephrine into presynaptic neurons. This increases the concentration of these neurotransmitters in the synaptic cleft, which can lead to increased neuronal activity and changes in behavior, cognition, and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of diethyl [4-(4-iodophenoxy)butyl]malonate are complex and depend on the specific biological system being studied. In general, diethyl [4-(4-iodophenoxy)butyl]malonate has been shown to increase the concentration of dopamine and norepinephrine in the synaptic cleft, which can lead to increased neuronal activity and changes in behavior, cognition, and mood. diethyl [4-(4-iodophenoxy)butyl]malonate has also been shown to have effects on other neurotransmitter systems, including serotonin and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [4-(4-iodophenoxy)butyl]malonate has several advantages for use in lab experiments, including its selectivity for dopamine and norepinephrine transporters, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to the use of diethyl [4-(4-iodophenoxy)butyl]malonate in lab experiments, including its complex synthesis method, its potential for off-target effects, and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on diethyl [4-(4-iodophenoxy)butyl]malonate, including the development of new synthesis methods, the study of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications. diethyl [4-(4-iodophenoxy)butyl]malonate has shown promise as a tool for studying the role of dopamine and norepinephrine in various physiological processes, and further research may lead to new insights into the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of diethyl [4-(4-iodophenoxy)butyl]malonate involves several steps, including the reaction of diethyl malonate with 4-iodophenol to form 4-(diethoxymethyl)phenyl 4-iodophenyl ether. This intermediate is then reacted with 1-bromobutane to form diethyl [4-(4-iodophenoxy)butyl]malonate. The synthesis of diethyl [4-(4-iodophenoxy)butyl]malonate is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Diethyl [4-(4-iodophenoxy)butyl]malonate has been used in a variety of scientific research applications, including the study of neurotransmitter systems in the brain. diethyl [4-(4-iodophenoxy)butyl]malonate has been shown to selectively inhibit the uptake of dopamine and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. diethyl [4-(4-iodophenoxy)butyl]malonate has also been used to study the effects of dopamine and norepinephrine on behavior, cognition, and mood.
Eigenschaften
IUPAC Name |
diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23IO5/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOURGBLLIBWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)I)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)
![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)
![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)
![diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)

![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B5030230.png)